N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound belonging to the class of triazolopyridine sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with appropriate reagents under specific conditions. For instance, one method involves reacting the compound with 3-fluorobenzyl chloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenated benzyl chlorides, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with 3-fluorobenzyl chloride yields 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide .
Scientific Research Applications
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes, which could make it useful in developing treatments for diseases caused by parasitic infections.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with molecular targets such as enzymes. By inhibiting these enzymes, the compound can prevent certain biological processes, such as haemoglobin hydrolysis in parasites, thereby hindering their growth .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- [1,2,4]triazolo[4,3-a]quinoxaline
Uniqueness
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its specific ethoxyphenyl group, which may confer unique biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H14N4O3S |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-11(4-6-12)17-22(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3 |
InChI Key |
YCQUTISXULBNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
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